molecular formula C12H13FO2 B1344795 (6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid CAS No. 885269-53-4

(6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid

Cat. No. B1344795
M. Wt: 208.23 g/mol
InChI Key: JJRFXMTURKSVLL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific information on the chemical reactions involving “(6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid” is not available .

Scientific Research Applications

Metabolic Oxidation and Metabolites Identification

Verification of Metabolic Oxidation Pathways : A study focused on the CRTh2 antagonist (6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid, examining its metabolic oxidation. The research aimed to gain insights into the regio- and enantioselectivity of its metabolism and to confirm the structures of four metabolites identified in a clinical study. Two major metabolites, M7 and M9, were verified, showing that they are composed of different enantiomers with substantial enantiomeric excess. This study provides significant information about the metabolic pathways and the chemical nature of the metabolites formed from this compound (Risch et al., 2015).

Synthesis and Fluorination of Naphthalene Derivatives

Novel Fluorophores Synthesis : Research involving the design and synthesis of novel fluorophores, including various naphthalene derivatives, has been conducted. These fluorophores show significant fluorescence in the UV-visible region, indicating their potential applications in various fields, such as bioimaging and molecular probes (Ajaya K. Singh & Ramendra K. Singh, 2008).

Mono- and Difluoronaphthoic Acids Synthesis : Another study presented the synthesis of mono- and difluoronaphthoic acids, highlighting the importance of aryl carboxamides in biologically active compounds. The research detailed the synthesis of several mono- and difluorinated naphthoic acids, providing insights into the chemical processes and potential applications of these fluorinated compounds (Jayaram R Tagat et al., 2002).

Enantioselective Microbial Reduction

Enantioselective Reduction of Tetrahydro-naphthalenyl Acetic Acid : A study was conducted on the enantioselective microbial reduction of 2-oxo-2-(1′,2′,3′,4′-tetrahydro-1′,1′,4′,4′-tetramethyl-6′-naphthalenyl) acetic acid and its ethyl ester. The research aimed to produce intermediates for a specific retinoic acid receptor gamma-specific agonist, contributing to the understanding of microbial processes in producing specific enantiomers of a substance (Ramesh N. Patel et al., 2002).

Molecular Probes and Fluorination

Molecular Probes for ZnO Nanoparticles : The development of molecular probes for ZnO nanoparticles using 4-substituted 1,8-naphthalimides demonstrates significant changes in fluorescence patterns upon interaction with ZnO surfaces. This work provides valuable insights into the use of naphthalene derivatives as sensitive molecular probes in various applications (L. Bekere et al., 2013).

properties

IUPAC Name

2-(6-fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h3-4,7-8H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRFXMTURKSVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1CC(=O)O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631203
Record name (6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid

CAS RN

885269-53-4
Record name 6-Fluoro-1,2,3,4-tetrahydro-2-naphthaleneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885269-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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